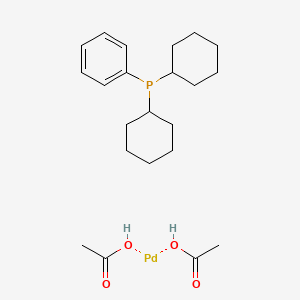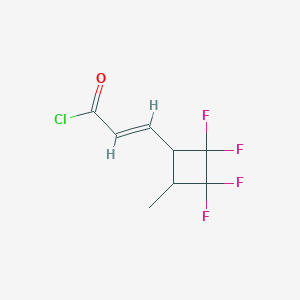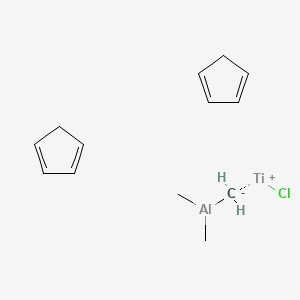
chlorotitanium(1+);cyclopenta-1,3-diene;methanidyl(dimethyl)alumane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Chlorotitanium(1+);cyclopenta-1,3-diene;methanidyl(dimethyl)alumane is a complex organometallic compound that features a unique combination of titanium, aluminum, and cyclopentadienyl ligands
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of chlorotitanium(1+);cyclopenta-1,3-diene;methanidyl(dimethyl)alumane typically involves the reaction of titanium tetrachloride with cyclopentadiene and dimethylaluminum chloride. The reaction is carried out under an inert atmosphere to prevent oxidation and hydrolysis of the sensitive intermediates. The reaction conditions often include low temperatures and the use of solvents such as toluene or hexane to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction parameters to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings .
Análisis De Reacciones Químicas
Types of Reactions
Chlorotitanium(1+);cyclopenta-1,3-diene;methanidyl(dimethyl)alumane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state species.
Reduction: It can be reduced to form lower oxidation state species.
Substitution: Ligands in the compound can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as oxygen or hydrogen peroxide, reducing agents like lithium aluminum hydride, and various ligands for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield titanium dioxide complexes, while substitution reactions can produce a variety of organometallic derivatives .
Aplicaciones Científicas De Investigación
Chlorotitanium(1+);cyclopenta-1,3-diene;methanidyl(dimethyl)alumane has several scientific research applications:
Chemistry: It is used as a catalyst in various organic transformations, including polymerization and hydrogenation reactions.
Biology: The compound is studied for its potential use in bioinorganic chemistry, particularly in the development of metallodrugs.
Medicine: Research is ongoing to explore its potential as an anticancer agent due to its unique chemical properties.
Industry: It is used in the production of advanced materials, including high-performance polymers and coatings .
Mecanismo De Acción
The mechanism of action of chlorotitanium(1+);cyclopenta-1,3-diene;methanidyl(dimethyl)alumane involves the interaction of its metal centers with various substrates. The titanium and aluminum centers can coordinate with different ligands, facilitating various catalytic processes. The cyclopentadienyl ligands play a crucial role in stabilizing the metal centers and enhancing their reactivity .
Comparación Con Compuestos Similares
Similar Compounds
Titanocenes: Compounds containing titanium and cyclopentadienyl ligands.
Zirconocenes: Similar to titanocenes but with zirconium instead of titanium.
Ferrocene: Contains iron and cyclopentadienyl ligands.
Uniqueness
Chlorotitanium(1+);cyclopenta-1,3-diene;methanidyl(dimethyl)alumane is unique due to the presence of both titanium and aluminum centers, which provide a distinct combination of reactivity and stability. This makes it particularly useful in catalytic applications where both metals can synergistically enhance the overall catalytic performance .
Propiedades
Número CAS |
67719-69-1 |
|---|---|
Fórmula molecular |
C13H19AlClTi |
Peso molecular |
285.59 g/mol |
Nombre IUPAC |
chlorotitanium(1+);cyclopenta-1,3-diene;methanidyl(dimethyl)alumane |
InChI |
InChI=1S/2C5H5.3CH3.Al.ClH.Ti/c2*1-2-4-5-3-1;;;;;;/h2*1-5H;3*1H3;;1H;/q2*-1;;;-1;;;+4/p-1 |
Clave InChI |
JJNHBFYGCSOONU-UHFFFAOYSA-M |
SMILES |
C[Al](C)[CH2-].C1C=CC=C1.C1C=CC=C1.Cl[Ti+] |
SMILES canónico |
[CH3-].C[Al]C.[CH-]1C=CC=C1.[CH-]1C=CC=C1.[Cl-].[Ti+4] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




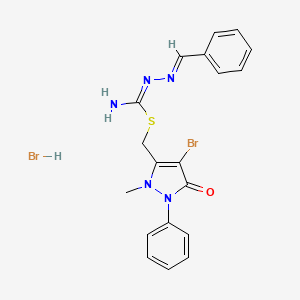
![triethoxy-[2-[3-methyl-5-[[3-methyl-5-(2-triethoxysilylethyl)phenyl]trisulfanyl]phenyl]ethyl]silane](/img/structure/B6313877.png)
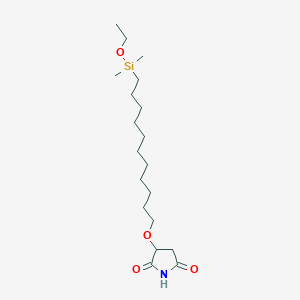

![4-Amino-3-mercapto-5-(2-chlorophenyl)-[1,2,3]-triazole; 98%](/img/structure/B6313892.png)


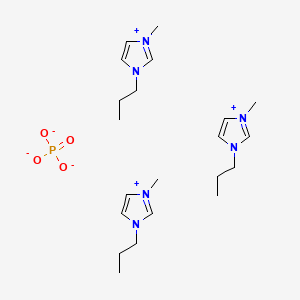
![4,4'-Bis[(hexafluoroisopropylidene)phthalic anhydride]diphenyl](/img/structure/B6313912.png)
